molecular formula C12H16BrN3O2 B8794353 Ethyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

Ethyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

Cat. No. B8794353
M. Wt: 314.18 g/mol
InChI Key: YDDWBNIEKKDQIV-UHFFFAOYSA-N
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Patent
US05650411

Procedure details

To a stirred and cooled (<10° C.) mixture of 150 g of ethyl 4-(2-pyridinyl)-1-piperazinecarboxylate and 1535 ml of carbon sulfide were added dropwise 32.8 ml of bromine. Upon completion, stirring was continued for 18 hours, while meantime the mixture was allowed to reach room temperature. At a temperature below 20° C., there was added a solution of 70 g of sodium hydroxide solution 10N in 300 ml of water. After stirring for 3 hours at room temperature, the layers were separated. The aqueous phase was extracted twice with trichloromethane. The combined organic phases were washed with water, dried, filtered and evaporated. 46 ml of benzene were added to the residue and the whole was evaporated again. Upon standing for 48 hours, the product was solidified. The oily phase was decanted and the solid product was crystallized twice from 2,2'-oxybispropane at 10° C. It was filtered off and dried, yielding 100 g of ethyl 4-(5-bromo-2-pyridinyl)-1-piperazinecarboxylate; mp. 68° C. (interm. 11).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1535 mL
Type
reactant
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8]1.[C]=S.[Br:20]Br.[OH-].[Na+]>O>[Br:20][C:5]1[CH:4]=[CH:3][C:2]([N:7]2[CH2:12][CH2:11][N:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8]2)=[N:1][CH:6]=1 |f:3.4,^3:17|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCN(CC1)C(=O)OCC
Name
Quantity
1535 mL
Type
reactant
Smiles
[C]=S
Step Two
Name
Quantity
32.8 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
Upon completion, stirring
CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
After stirring for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with trichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
46 ml of benzene were added to the residue
CUSTOM
Type
CUSTOM
Details
the whole was evaporated again
WAIT
Type
WAIT
Details
Upon standing for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The oily phase was decanted
CUSTOM
Type
CUSTOM
Details
the solid product was crystallized twice from 2,2'-oxybispropane at 10° C
FILTRATION
Type
FILTRATION
Details
It was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1CCN(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 100 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.